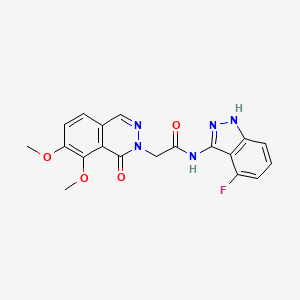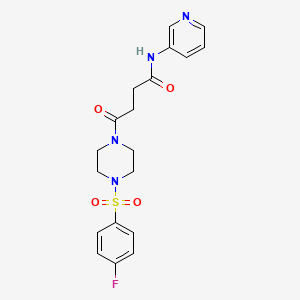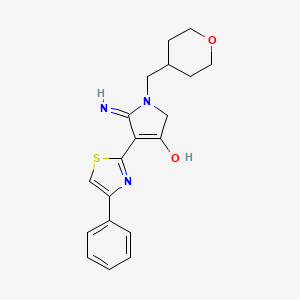
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone is a compound that features both an indole and a piperazine moiety. Indole is a heterocyclic aromatic organic compound, while piperazine is a heterocyclic amine. The combination of these two structures in a single molecule allows for a wide range of biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of indole-2-carboxylic acid with piperazine under specific conditions. One common method is to use microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cesium carbonate (Cs2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological activity being studied, such as anticancer or antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can be compared with other similar compounds that feature indole and piperazine moieties:
4-(1H-indole-2-carbonyl)piperazine-2,6-diones: These compounds also contain both indole and piperazine structures and have been studied for their anticancer activity.
Indole-2-carboxylic acid derivatives: These compounds share the indole moiety and have various biological activities.
Piperazine derivatives: Compounds like 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone have similar structures and are used in different applications.
The uniqueness of this compound lies in its specific combination of indole and piperazine moieties, which allows for a diverse range of biological activities and applications.
Propriétés
Formule moléculaire |
C15H17N3O2 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-11(19)17-6-8-18(9-7-17)15(20)14-10-12-4-2-3-5-13(12)16-14/h2-5,10,16H,6-9H2,1H3 |
Clé InChI |
KSIWBUTXPKCQGR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)

![N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12175096.png)
![5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12175105.png)

![3-(1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12175122.png)
![N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12175125.png)
![3-(2-cyclohex-1-en-1-ylethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12175127.png)
![N-cyclopropyl-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B12175141.png)

![N-[4-(acetylamino)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12175143.png)
![5-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12175145.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12175148.png)
![4-({4-[(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B12175152.png)
